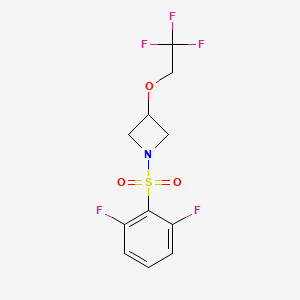
1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine” is a chemical compound with the molecular formula C11H10F5NO3S and a molecular weight of 331.26. It’s a target in pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method is practical and can be performed in the absence of silver under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethoxy group, which is known for its electron-withdrawing effects and high lipophilicity .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its trifluoromethoxy group. The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its trifluoromethoxy group. This group contributes to the compound’s electron-withdrawing effects and high lipophilicity .Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Polyfluoroalkyl Chemicals
Environmental Implications of Fluorinated Compounds : Polyfluoroalkyl chemicals, which include fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, are widely used in various industrial applications due to their unique properties. These substances can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. Understanding the microbial degradation pathways of these compounds is crucial for assessing their environmental fate and impacts. Research has focused on laboratory investigations to bridge knowledge gaps, particularly concerning the biodegradability and defluorination potential of these compounds (Liu & Avendaño, 2013).
Medicinal Significance of Sulfonyl-Containing Motifs
Pharmacological Properties and Therapeutic Applications : Sulfonyl-based moieties, including sulfonamides, exhibit a broad spectrum of pharmacological properties. They are integral to the design of new therapeutic agents, with over 150 FDA-approved sulfur (SVI)-based drugs available for treating various diseases. The development of sulfonyl or sulfonamides-based compounds continues to be a significant area of research in medicinal chemistry, highlighting their importance in drug discovery and development (Zhao et al., 2018).
Environmental and Health Risks of Fluorinated Alternatives
Transition to Safer Chemicals : The search for alternatives to long-chain PFCAs and PFSAs, due to their persistent and toxic nature, has led to the development of fluorinated alternatives. However, the safety and environmental impacts of these new compounds are not fully understood, requiring further research to assess their risks and effectiveness as replacements. The review of fluorinated alternatives in industrial and consumer products emphasizes the need for comprehensive risk assessments and the identification of potentially safer options (Wang et al., 2013).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and agrochemicals, given the biological properties of molecules containing the trifluoromethoxy group . Additionally, improving the methods for its synthesis could also be a focus of future research .
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO3S/c12-8-2-1-3-9(13)10(8)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNSUWBUMXAOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
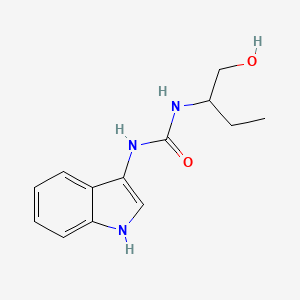
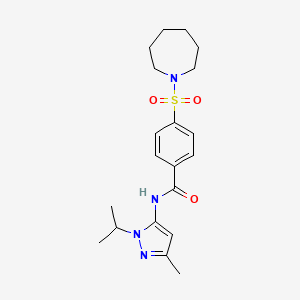
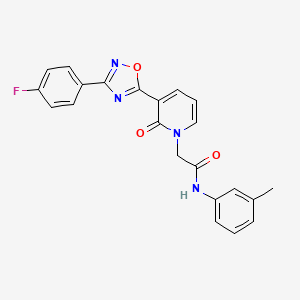


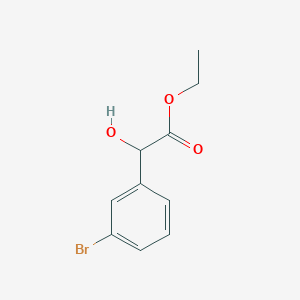
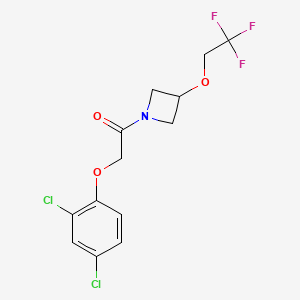
![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)
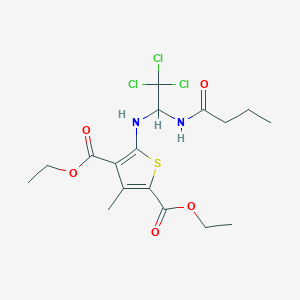
![N-[1-Acetyl-6-(trifluoromethyl)piperidin-3-yl]-2-cyanopyridine-4-carboxamide](/img/structure/B2418566.png)

![ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2418572.png)